molecular formula C10H12O2S B14496591 (1-Methylcyclopropane-1-sulfonyl)benzene CAS No. 65288-19-9

(1-Methylcyclopropane-1-sulfonyl)benzene

Cat. No.: B14496591
CAS No.: 65288-19-9
M. Wt: 196.27 g/mol
InChI Key: BNICCRVMPCIIBG-UHFFFAOYSA-N
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Description

(1-Methylcyclopropane-1-sulfonyl)benzene: is an organic compound that features a cyclopropane ring substituted with a methyl group and a sulfonyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing cyclopropane derivatives is the reaction of alkenes with carbenes or carbenoids . For instance, methylene (the simplest carbene) can be generated from diazomethane and then reacted with an alkene to form the cyclopropane ring . The sulfonyl group can be introduced through sulfonylation reactions, where a sulfonyl chloride reacts with the cyclopropane derivative under suitable conditions .

Industrial Production Methods: Industrial production of (1-Methylcyclopropane-1-sulfonyl)benzene may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the preparation of intermediates, followed by purification steps such as distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: (1-Methylcyclopropane-1-sulfonyl)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: (1-Methylcyclopropane-1-sulfonyl)benzene is used as a building block in organic synthesis, enabling the construction of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology and Medicine:

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals, polymers, and materials with unique properties .

Mechanism of Action

The mechanism of action of (1-Methylcyclopropane-1-sulfonyl)benzene involves its interaction with various molecular targets and pathways. For instance, the sulfonyl group can act as an electrophile, participating in reactions with nucleophiles. The cyclopropane ring, due to its strained nature, can undergo ring-opening reactions, leading to the formation of reactive intermediates .

Comparison with Similar Compounds

Uniqueness: (1-Methylcyclopropane-1-sulfonyl)benzene is unique due to the combination of a cyclopropane ring, a methyl group, and a sulfonyl group attached to a benzene ring. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

CAS No.

65288-19-9

Molecular Formula

C10H12O2S

Molecular Weight

196.27 g/mol

IUPAC Name

(1-methylcyclopropyl)sulfonylbenzene

InChI

InChI=1S/C10H12O2S/c1-10(7-8-10)13(11,12)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3

InChI Key

BNICCRVMPCIIBG-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1)S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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